molecular formula C9H10BrClO B1284747 1-Bromo-3-(3-chloropropoxy)benzene CAS No. 487058-50-4

1-Bromo-3-(3-chloropropoxy)benzene

Cat. No.: B1284747
CAS No.: 487058-50-4
M. Wt: 249.53 g/mol
InChI Key: LJYRPZVVDMWBTP-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-chloropropoxy)benzene is an organic compound with the molecular formula C9H10BrClO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the first position and a 3-chloropropoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(3-chloropropoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-bromo-3-hydroxybenzene with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(3-chloropropoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the bromine or chlorine substituents to hydrogen, yielding simpler benzene derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Formation of phenols or quinones.

    Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-3-(3-chloropropoxy)benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: It may be used in the development of bioactive compounds for medicinal chemistry research.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-chloropropoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine substituents make the compound susceptible to nucleophilic attack, leading to substitution reactions. The benzene ring can also participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Molecular Targets and Pathways: The molecular targets of this compound are primarily nucleophiles and electrophiles in chemical reactions. The pathways involved include nucleophilic substitution, electrophilic aromatic substitution, and oxidation-reduction reactions.

Comparison with Similar Compounds

    1-Bromo-2-(3-chloropropoxy)benzene: Similar structure but with different substitution pattern.

    1-Bromo-4-(3-chloropropoxy)benzene: Another isomer with the chlorine substituent at the fourth position.

    1-Bromo-3-chlorobenzene: Lacks the propoxy group, making it less reactive in certain substitution reactions.

Uniqueness: 1-Bromo-3-(3-chloropropoxy)benzene is unique due to the presence of both bromine and chlorine substituents along with the propoxy group, which provides a versatile platform for various chemical transformations. Its specific substitution pattern allows for selective reactions that are not possible with other isomers or simpler derivatives.

Properties

IUPAC Name

1-bromo-3-(3-chloropropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYRPZVVDMWBTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588440
Record name 1-Bromo-3-(3-chloropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487058-50-4
Record name 1-Bromo-3-(3-chloropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 3-bromophenol (2.23 g, 12.9 mmol) in DMF (100 mL) was added, in small portions, sodium hydride (60% dispersion, 0.54 g, 13 mmol) over 30 min. 1-Bromo-3-chloropropane (2.1 g, 13 mmol) was then added dropwise and the mixture was stirred at r.t. for 24 h. It was then partitioned between ether and water, the organic phase was washed with water and brine, dried (anhydrous MgSO4) and concentrated to afford 1-bromo-3-(3-chloropropoxy)benzene (362, 2.95 g, 91% yield) (used as is with no additional purification).
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Prepared by Procedure U and Scheme AK using 3-bromophenol and 1-bromo-3-chloropropane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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